Ethyl 2-(dimethylamino)-2-(4-(trifluoromethyl)phenyl)acetate
Description
Ethyl 2-(dimethylamino)-2-(4-(trifluoromethyl)phenyl)acetate is a multifunctional acetamide derivative characterized by a dimethylamino group and a 4-(trifluoromethyl)phenyl substituent at the α-carbon of the ethyl acetate backbone. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethylamino moiety may contribute to basicity and intermolecular interactions.
Properties
Molecular Formula |
C13H16F3NO2 |
|---|---|
Molecular Weight |
275.27 g/mol |
IUPAC Name |
ethyl 2-(dimethylamino)-2-[4-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C13H16F3NO2/c1-4-19-12(18)11(17(2)3)9-5-7-10(8-6-9)13(14,15)16/h5-8,11H,4H2,1-3H3 |
InChI Key |
NYUBZRXVKLVRED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C(F)(F)F)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(dimethylamino)-2-(4-(trifluoromethyl)phenyl)acetate typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst. The reaction conditions may include:
Reagents: Ethanol, the corresponding acid, a catalyst (e.g., sulfuric acid or hydrochloric acid)
Conditions: Refluxing the mixture for several hours, followed by purification through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(dimethylamino)-2-(4-(trifluoromethyl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism by which Ethyl 2-(dimethylamino)-2-(4-(trifluoromethyl)phenyl)acetate exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Pathways: Involvement in pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Substitution Patterns and Structural Variations
The table below highlights key differences in substituents and functional groups among structurally related ethyl acetates:
Key Observations :
- The target compound uniquely combines a trifluoromethylphenyl group with a dimethylamino group, balancing lipophilicity and basicity.
- Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate (CAS 1131594-34-7) replaces the trifluoromethyl and dimethylamino groups with bromo, methoxy, and primary amino groups, altering electronic and steric profiles .
Physicochemical Properties
- Boiling Point : Ethyl 2-(4-(trifluoromethyl)phenyl)acetate has a boiling point of 105°C , whereas fluorinated derivatives (e.g., 50a) exhibit higher molecular weights and likely elevated boiling points.
- Spectroscopic Data: ESI-MS: The target compound’s molecular ion ([M+H]⁺) is expected near m/z 275.3, comparable to analogues like 50a (m/z 368.9 observed) . NMR: Analogues such as ethyl 2-(4-aminophenoxy)acetate show distinct aromatic proton shifts (δ 6.47–6.62 ppm) and NH₂ signals (δ 4.65 ppm) , suggesting similar splitting patterns for the target’s trifluoromethylphenyl group.
Biological Activity
Ethyl 2-(dimethylamino)-2-(4-(trifluoromethyl)phenyl)acetate is a compound of significant interest in pharmaceutical research due to its unique structural features, which may influence its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound through a synthesis of diverse research findings.
Chemical Structure and Properties
This compound has a molecular formula of CHFNO and a molecular weight of approximately 275.27 g/mol. The presence of both the dimethylamino group and the trifluoromethyl-substituted phenyl group contributes to its unique chemical properties, which may enhance its biological activity compared to simpler analogs.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies emphasize that modifications in the compound's structure can significantly alter its biological efficacy. For example, variations in substituents on the phenyl ring can lead to different levels of activity against various cancer cell lines. Compounds with trifluoromethyl groups often demonstrate enhanced potency due to their electronic properties, which can influence interactions with biological targets .
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 2-(dimethylamino)-2-phenylacetate | CHNO | Lacks trifluoromethyl group; simpler structure |
| N,N-Dimethyl-4-trifluoromethylbenzamide | CHFNO | Contains an amide instead of an ester; different reactivity |
| 4-Trifluoromethylphenylacetic acid | CHFO | Acidic functional group alters solubility and reactivity |
These comparisons illustrate how this compound stands out due to its unique combination of functional groups that may enhance its biological activity and stability compared to simpler analogs.
Case Studies and Research Findings
While direct case studies specifically focusing on this compound are scarce, related research provides insights into its potential applications:
- Antitumor Activity : Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation. For example, one study reported that certain derivatives exhibited significant antiproliferative effects against multiple human cancer cell lines, suggesting that modifications in substituents could lead to enhanced efficacy .
- Mechanistic Insights : Research indicates that compounds targeting tubulin can induce apoptosis through various pathways involving caspases . This mechanism could be relevant for this compound if it interacts similarly with cellular targets.
- Potential for Drug Development : The unique structural features of this compound make it a candidate for further exploration in drug development, particularly in the context of cancer therapeutics and other diseases where microtubule dynamics play a critical role.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
